Technical Deep Dive: Synthesis of the Critical Intermediates for Ceritinib (LDK378)
Technical Deep Dive: Synthesis of the Critical Intermediates for Ceritinib (LDK378)
Executive Summary
Ceritinib (LDK378) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Structurally, it is a 2,4-diaminopyrimidine derivative characterized by a high degree of substitution, necessitating a convergent synthetic strategy.
This guide focuses on the process chemistry of the two Key Intermediates required for the manufacture of Ceritinib:
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The Aniline Fragment: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Intermediate A ).[1][2]
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The Pyrimidine Fragment: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (Intermediate B ).[1]
The synthesis of Intermediate A represents the primary challenge due to the installation of the piperidine ring and the specific regiochemistry of the isopropoxy and methyl groups. Intermediate B requires strict regiocontrol during the nucleophilic aromatic substitution (SNAr) on the trichloropyrimidine core.
Retrosynthetic Analysis
The most efficient route to Ceritinib is a convergent approach that disconnects the molecule at the secondary amine bridge between the pyrimidine core and the complex aniline fragment.
Figure 1: Retrosynthetic logic for Ceritinib, highlighting the convergent assembly of the Aniline and Pyrimidine fragments.
Synthesis of Key Intermediate A (Aniline Fragment)
Target Molecule: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride CAS: 1380575-45-0[1][2]
The synthesis of this fragment is the most intricate part of the Ceritinib process. It involves constructing a tetrasubstituted benzene ring with precise regiochemistry. The "Process Route" (optimized by Novartis and generic manufacturers) typically utilizes 2-chloro-4-fluorotoluene as the starting material.[1]
Reaction Scheme Overview
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Nitration: 2-chloro-4-fluorotoluene
2-chloro-4-fluoro-5-nitrotoluene.[1] -
Etherification: Displacement of Fluorine by Isopropoxide
2-chloro-4-isopropoxy-5-nitrotoluene.[1] -
Suzuki Coupling: Reaction with 4-pyridineboronic acid
4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine.[1] -
Global Reduction: Hydrogenation of the nitro group and pyridine ring
Intermediate A.
Detailed Experimental Protocol
Step 1 & 2: Nitration and Etherification
The nitration is directed by the fluorine (ortho) and methyl (meta) groups. Subsequent treatment with isopropanol and base exploits the activating effect of the nitro group to displace the fluorine atom selectively.
-
Reagents: HNO3/H2SO4, Isopropanol, NaOH (or Cs2CO3).
-
Critical Parameter: Temperature control during nitration (-10°C to 0°C) is vital to prevent dinitration or oxidation of the methyl group.[1]
Step 3: Suzuki-Miyaura Coupling
This step installs the pyridine ring (precursor to the piperidine) by displacing the chlorine atom.[1]
-
Reagents: 4-Pyridineboronic acid, Pd(PPh3)4 (catalyst), Na2CO3 (base), DME/Water (solvent).
-
Protocol:
-
Charge 2-chloro-4-isopropoxy-5-nitrotoluene (1.0 eq) and 4-pyridineboronic acid (1.2 eq) into a reactor with DME:H2O (4:1).
-
Add Na2CO3 (2.0 eq). Degas with nitrogen.
-
Add Pd(PPh3)4 (0.05 eq) and heat to reflux (85-90°C) for 4-6 hours.
-
Workup: Cool, separate phases, extract aqueous layer with ethyl acetate. Wash organic layer with brine, dry, and concentrate.[3][4]
-
Purification: Recrystallization from ethanol/heptane.
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Step 4: Global Hydrogenation (The "Superior Process")
Early medicinal chemistry routes used PtO2 (Adams' catalyst) which is expensive and poses ignition risks. Process optimization has enabled the use of Pd/C or Rh/C, often in the presence of acid to facilitate pyridine reduction.
-
Reagents: 10% Pd/C or 5% Pt/C, Concentrated HCl, Methanol/Water, H2 (50-100 psi).
-
Protocol:
-
Dissolve the nitropyridine intermediate (from Step 3) in Methanol.
-
Add concentrated HCl (3.0 eq) to form the pyridinium salt (activates the ring for reduction).
-
Add catalyst (e.g., 10% Pd/C, 50% wet).
-
Hydrogenate at 50-60°C under 4-5 bar (approx 60-70 psi) hydrogen pressure for 12-16 hours.
-
Monitor: HPLC must show complete conversion of both the nitro group (fast) and the pyridine ring (slow).
-
Workup: Filter catalyst. The filtrate contains the Intermediate A dihydrochloride .
-
Isolation: Concentrate and crystallize from isopropanol/MTBE to yield the stable dihydrochloride salt.
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Data Summary: Intermediate A Synthesis
| Step | Transformation | Reagents | Yield (Typical) | Critical Quality Attribute (CQA) |
| 1 | Nitration | HNO3, H2SO4 | 90-95% | Regioselectivity (5-nitro isomer) |
| 2 | Etherification | iPrOH, NaOH | 85-90% | Removal of F- impurity |
| 3 | Suzuki Coupling | Py-B(OH)2, Pd cat.[1] | 75-85% | Residual Pd < 10 ppm |
| 4 | Reduction | H2, Pd/C, HCl | 80-90% | Cis/Trans ratio (Piperidine), Complete reduction |
Synthesis of Key Intermediate B (Pyrimidine Fragment)
Target Molecule: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine CAS: 761440-26-0[1]
This fragment acts as the electrophile in the final coupling. The synthesis relies on the differential reactivity of the chlorines on the 2,4,5-trichloropyrimidine core. The position 4 chlorine is the most electron-deficient and susceptible to nucleophilic attack.[1]
Detailed Experimental Protocol
-
Reagents: 2,4,5-Trichloropyrimidine, 2-(isopropylsulfonyl)aniline, Potassium Carbonate (K2CO3) or LiOtBu, DMF or DMAc.
-
Protocol:
-
Dissolve 2-(isopropylsulfonyl)aniline (1.0 eq) in DMF.
-
Add K2CO3 (1.5 eq) and stir at room temperature for 30 mins.
-
Add 2,4,5-trichloropyrimidine (1.1 eq) dropwise. Note: Exothermic reaction.
-
Stir at 25-30°C for 4-8 hours. (Heating to 60°C may be required if using weaker bases, but room temp is preferred to avoid disubstitution).
-
Workup: Pour into ice water. The product precipitates as a solid.
-
Purification: Filter, wash with water, and dry.[3][4] Recrystallize from Ethanol if necessary.
-
Figure 2: Process flow diagram illustrating the parallel synthesis of intermediates and their convergence.
Final Coupling and Process Optimization
The final step unites Intermediate A (nucleophile) and Intermediate B (electrophile) via a second SNAr reaction.
-
Mechanism: The aniline nitrogen of Intermediate A attacks the C2 position of the pyrimidine ring of Intermediate B.
-
Conditions: Isopropanol (IPA), reflux (80-85°C).[1] No additional base is strictly necessary if Intermediate A is used as a free base; if used as HCl salt, an auxiliary base (e.g., DIPEA) is added.
-
Purification: Ceritinib precipitates from the reaction mixture upon cooling.
Critical Quality Attributes (CQAs) for Final API:
-
Impurity Control: The "Regio-isomer" impurity (reaction at C6 of pyrimidine during Intermediate B synthesis) must be controlled upstream.[1]
-
Genotoxic Impurities: Alkyl halides (used in early steps) and potential nitro-aromatic precursors must be purged to < ppm levels.[1]
-
Solid State Form: Ceritinib exists in multiple polymorphs. The final crystallization from IPA/Water usually targets the thermodynamically stable Form A.
References
-
Marsilje, T. H., et al. (2013).[5] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)".[1][5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[5] Link[1]
-
Novartis AG. (2008). "Pyrimidines and their use in the treatment of neoplastic diseases". WO Patent 2008073687. Link
-
Dr. Reddy's Laboratories Ltd. (2016).[5] "Process for preparation of ceritinib". WO Patent 2016199020.[5] Link
-
Reddy, B., et al. (2025). "Scalable Process Development of Ceritinib: Application of Statistical Design of Experiments". Organic Process Research & Development, 29(1), 155-172. Link[1]
Sources
- 1. US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of Ceritinib - Google Patents [patents.google.com]
- 2. 1380575-45-0 | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
